molecular formula C11H9BrO3 B6285732 ethyl 4-bromo-1-benzofuran-3-carboxylate CAS No. 1823377-05-4

ethyl 4-bromo-1-benzofuran-3-carboxylate

Cat. No.: B6285732
CAS No.: 1823377-05-4
M. Wt: 269.1
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Description

Ethyl 4-bromo-1-benzofuran-3-carboxylate is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of an ethyl ester group, a bromine atom at the 4-position, and a carboxylate group at the 3-position of the benzofuran ring. It is used in various scientific experiments due to its unique physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-bromo-1-benzofuran-3-carboxylate typically involves the bromination of a benzofuran precursor followed by esterification. One common method involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine, yielding ethyl 5-nitrobenzofuran-2-carboxylate. Subsequent reduction of the nitro group and bromination at the 4-position results in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as the use of continuous flow reactors and automated systems, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the carboxylate group.

    Oxidation Reactions: Oxidation can be performed to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products

    Substitution: Products include derivatives with different substituents at the 4-position.

    Reduction: Products include the de-brominated benzofuran or reduced carboxylate derivatives.

    Oxidation: Products include oxidized derivatives with additional functional groups.

Scientific Research Applications

Ethyl 4-bromo-1-benzofuran-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of pharmaceuticals and agrochemicals due to its versatile reactivity and functional groups.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylate group play crucial roles in its reactivity and binding affinity to biological targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Ethyl 4-bromo-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives, such as:

    Ethyl 5-nitrobenzofuran-2-carboxylate: Similar in structure but with a nitro group instead of a bromine atom.

    4-Bromo-3-nitrobenzofuran: Contains a nitro group at the 3-position and a bromine atom at the 4-position.

    Ethyl 1H-indole-3-carboxylate: An indole derivative with similar ester and carboxylate functionalities

These compounds share some chemical properties but differ in their reactivity and biological activities, highlighting the unique characteristics of this compound.

Properties

CAS No.

1823377-05-4

Molecular Formula

C11H9BrO3

Molecular Weight

269.1

Purity

95

Origin of Product

United States

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